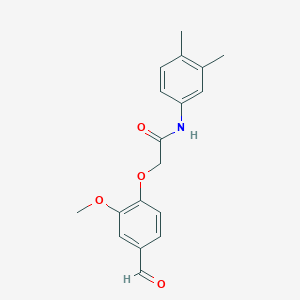

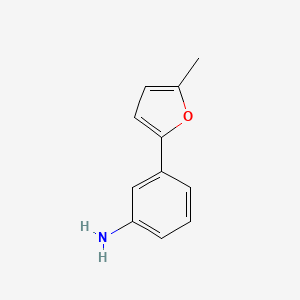

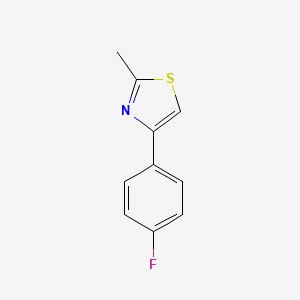

![molecular formula C14H22O3 B1298829 4-(1,4-ジオキサスピロ[4.5]デカン-8-イル)シクロヘキサノン CAS No. 56309-94-5](/img/structure/B1298829.png)

4-(1,4-ジオキサスピロ[4.5]デカン-8-イル)シクロヘキサノン

説明

4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone is a compound that falls within the category of spirocyclic ketones, which are known for their bifunctional nature and utility in various synthetic applications. These compounds are particularly valuable in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored in several studies. For instance, 1-azaspiro[4.5]decanes have been synthesized through the iodine-promoted ring closure of 4-allyl-4-(alkylamino)cyclohexanone derivatives, which could serve as intermediates for natural products with similar azabicyclic rings . Additionally, 1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, has been synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane through selective deketalization in acidic conditions, with acetic acid as the catalyst . This process has been optimized to improve yield and reduce reaction time significantly.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds like 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone is characterized by the presence of a spiro linkage, which is a single carbon atom that joins two rings in a bicyclic system. In the case of 1,4-dioxaspiro[4.5]decan-8-one, the spiro linkage connects a cyclohexanone ring to a dioxane ring . This unique structure is pivotal in the compound's reactivity and its potential applications in various chemical syntheses.

Chemical Reactions Analysis

The reactivity of spirocyclic ketones has been demonstrated in several studies. For example, fluorinated 1-oxaspiro[2.5]octa-4,7-dienes, which share structural similarities with 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone, have been shown to react with aryl and 2-chloroethyl isocyanates to form fluorinated dihydro-1,3-benzoxazol-2(3H)-ones . Moreover, derivatives of benzofurazan and benzofuroxan based on 1,4-dioxaspiro[4.5]decan-8-one have been synthesized and studied under acid hydrolysis conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic ketones are influenced by their molecular structure. For instance, the purification and recycling process of 1,4-dioxaspirodecan-8-one, which is used in the production of liquid crystal intermediates, involves a sodium bisulfite salting-out method, indicating its solubility characteristics and stability under certain conditions . The compound's characterization through techniques like GC-MS, IR, and NMR spectroscopy provides detailed information about its purity, molecular weight, functional groups, and overall molecular structure .

科学的研究の応用

アクリルアミドの合成

ケトケタルは、パラジウム触媒によるアミノカルボニル化により、2-(1,4-ジオキサスピロ[4.5]デカン-6-イル)アクリルアミドの合成に使用できます . このプロセスは、2-アセチルシクロヘキサノンからのヒドラゾンの形成、続いてヨウ化処理によりヨードアルケンを得ることを含みます . アミン求核剤と反応条件が単離収率に与える影響を調査しました .

殺菌活性

ケトケタルから合成できる置換1,4-ジオキサ-8-アザスピロ[4.5]デカンは、殺菌活性を持つことが判明しています . この化合物は、R1およびR2の位置にさまざまな置換基を備えて調製することができ、さまざまな殺菌性化合物を提供します .

利尿剤の合成

ケトケタルは、利尿剤などの医薬品を合成するために使用できます . 利尿剤は、主に水とナトリウムなど、体から余分な水分を排出するのを助ける薬です .

新規化合物の合成

ケトケタルは、新規な1,4-ジオキサスピロ化合物の合成に使用できます . これらの化合物は、モンモリロナイトKSF触媒の存在下、音波化学法によりメチル9,10-ジヒドロキシオクタデカン酸塩(MDHO)をシクロペンタノンおよびシクロヘキサノンと反応させることにより合成されます .

他の化合物の構成要素

ケトケタルは、さまざまな他の化合物の合成のための構成要素として機能します . たとえば、置換シクロヘキサノン骨格を持つ化合物の合成に使用されています .

反応機構の調査

ケトケタルは、反応機構を調査する研究に使用できます . たとえば、パラジウム触媒によるアミノカルボニル化の機構を理解するための研究に使用されています .

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes when handling 1,4-Dioxaspiro[4.5]decan-8-one . It is also recommended to avoid breathing in dust, mist, gas, or vapors from the compound . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

作用機序

Target of Action

It is used in the preparation of a series of potent analgesic compounds , suggesting that it may interact with pain receptors or enzymes involved in pain signaling pathways.

Mode of Action

It is known to be used in the preparation of arylcyclohexanones analgesics, metalloproteinase inhibitors, and benzimidazole derivatives . This suggests that it may interact with its targets by binding to active sites, thereby modulating their function.

Biochemical Pathways

Ketoketal is involved in the synthesis of a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin . These compounds play crucial roles in various biochemical pathways, including mood regulation, sleep-wake cycles, and hallucinogenic effects, respectively.

Result of Action

Given its use in the synthesis of analgesics , it can be inferred that it may contribute to pain relief at the molecular and cellular levels.

特性

IUPAC Name |

4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWLFTSPNBLXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2CCC3(CC2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355639 | |

| Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56309-94-5 | |

| Record name | 4-(1,4-Dioxaspiro[4.5]dec-8-yl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56309-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 4-(1,4-dioxaspiro(4.5)dec-8-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056309945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,4-dioxa-spiro[4.5]dec-8-yl)-cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanone, 4-(1,4-dioxaspiro[4.5]dec-8-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

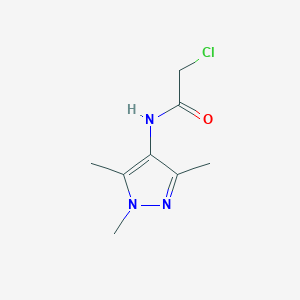

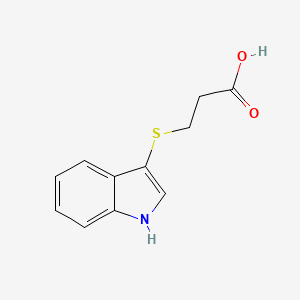

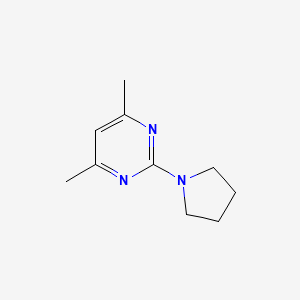

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

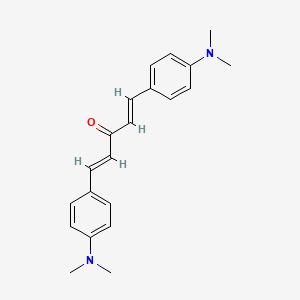

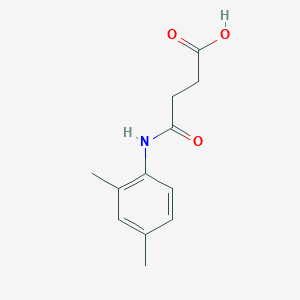

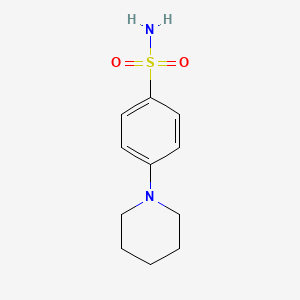

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)

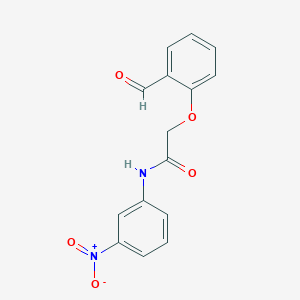

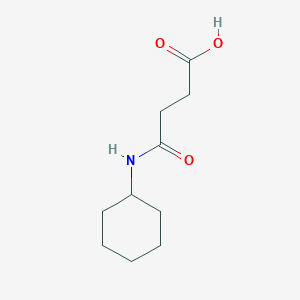

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)